![molecular formula C15H13N3 B7540575 N-benzylquinoxalin-2-amine](/img/structure/B7540575.png)
N-benzylquinoxalin-2-amine
Overview
Description
N-benzylquinoxalin-2-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a quinoxaline derivative that has been synthesized through various methods, with each method having its advantages and limitations.
Scientific Research Applications
Synthesis and Chemical Reactions :
- N-benzoate alkylamines were used as aminating agents in Rh-catalyzed ortho C H amination of 2-arylquinazolin-4(3H)-one. This process showed high efficiency and good functional group tolerance, producing 2,6-bis-aminated products with good to excellent yields under mild conditions (Zhang et al., 2018).
- N-(Aryloxy)imines underwent efficient allylation to afford a wide range of homoallylic primary amines following hydrolytic workup. This reaction represents a dearomative C-C bond-forming reaction with allylpalladium(II) electrophiles (Mori-Quiroz et al., 2020).
Pharmacological and Biological Applications :
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (a related compound) was found in mouse brains and parkinsonian CSF. Its high levels in some parkinsonian patients suggest a possible relationship to idiopathic Parkinson's disease (Kotake et al., 1995).
- Synthesis of 2-arylamino-1,4-naphthoquinones showed that various primary amines react with 1,4-benzoquinone to form derivatives with proton-sensitive quasi-reversible redox couples. These compounds have implications in understanding electron transfer processes in organic compounds (Bayen et al., 2007).
Material Science and Catalysis :
- Cellulose-SO3H, a biodegradable solid acid, catalyzed the one-pot three-component Ugi reaction for the synthesis of various derivatives, including 3,4-dihydroquinoxalin-2-amine. This represents an environmentally friendly approach to complex molecule synthesis (Mofakham et al., 2012).
properties
IUPAC Name |
N-benzylquinoxalin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-6-12(7-3-1)10-17-15-11-16-13-8-4-5-9-14(13)18-15/h1-9,11H,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCKBGHAQAEJSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylquinoxalin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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